molecular formula C15H16N6O2 B2928222 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 2034348-73-5

1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B2928222
CAS No.: 2034348-73-5
M. Wt: 312.333
InChI Key: NDYSJKWFGPCHES-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a furan-3-carbonyl group and at the 4-position with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl moiety. The triazolopyrazine ring provides a rigid heterocyclic scaffold, while the furan-3-carbonyl group introduces aromatic and electron-withdrawing properties. Piperazine derivatives are widely explored for CNS targets due to their ability to modulate neurotransmitter receptors .

Properties

IUPAC Name

furan-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYSJKWFGPCHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolo-pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through acylation reactions using furan-3-carboxylic acid or its derivatives.

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting appropriate amines with dihaloalkanes or through cyclization reactions involving diamines.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and triazolo-pyrazine moieties, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The triazolo-pyrazine moiety is known to inhibit specific kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, resulting in antiproliferative effects on cancer cells or antimicrobial effects on pathogens .

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Pharmacological Profile Comparison

Compound Name Target Receptors Bioactivity Notes
Target Compound Hypothetical 5-HT/DA Piperazine-furan may enhance CNS penetration
Trazodone 5-HT1A, 5-HT2A, α1-adrenergic Clinically used antidepressant
Triazolopyrimidine derivatives Angiotensin-converting enzyme Antihypertensive activity

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis may benefit from optimized methods like microwave-assisted reactions (e.g., 88–95% yields in trazodone analogues under MK10 catalysis ).
  • Structural Advantages : The direct piperazine linkage in the target compound avoids the metabolic instability of propyl chains in trazodone .
  • Pharmacological Potential: The furan-3-carbonyl group could engage in hydrogen bonding with serotonin receptors, similar to trazodone’s chlorophenyl group .

Biological Activity

The compound 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine represents a novel class of chemical entities with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine core linked to a furan-3-carbonyl group and a triazolo-pyrazine moiety. This unique combination suggests potential interactions with various biological targets.

Molecular Formula

  • C : 18
  • H : 20
  • N : 6
  • O : 2

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrazines have been shown to possess activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The triazole ring is known for its ability to disrupt the synthesis of ergosterol in fungal cells, which may extend to similar mechanisms in bacterial cells.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that the most active compounds derived from this class are non-toxic at concentrations effective against pathogens . This is crucial for therapeutic applications as it suggests a favorable safety profile.

Study 1: Anti-Tubercular Activity

A recent study focused on synthesizing and evaluating derivatives of triazolo-pyrazines for anti-tubercular activity. Among the tested compounds, several demonstrated potent inhibitory effects against Mycobacterium tuberculosis, indicating the viability of this compound class in developing new anti-TB agents .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has highlighted specific structural features that enhance biological activity. Modifications at the piperazine nitrogen and alterations in the furan substituents were shown to significantly affect potency and selectivity .

Data Summary

Compound NameIC50 (µM)Target PathogenCytotoxicity (HEK-293)
Compound A1.35Mycobacterium tuberculosisNon-toxic
Compound B2.18Mycobacterium tuberculosisNon-toxic
Compound C3.73Staphylococcus aureusNon-toxic

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